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molecular formula C12H21O4P B8611106 (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester CAS No. 85462-95-9

(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester

Cat. No. B8611106
M. Wt: 260.27 g/mol
InChI Key: GGMCUAHRMNAHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04497830

Procedure details

To a suspension of 7.1 g of sodium hydride (50% suspension in oil) in 220 ml of absolute tetrahydrofuran a solution of 31.5 g of 3-methyl-2-oxo-butylphosphonic acid dimethyl ester in 74 ml of absolute tetrahydrofuran is added in drops at 24° C.; the product is stirred for 1.5 hours and then, at 0° C., 111 ml of a 1.6 molar butyl lithium solution in hexane is added drop by drop and stirred for 20 minutes. A solution of 29 g of 1-bromo-2-pentine in 44 ml of absolute tetrahydrofuran is then added to the above solution drop by drop, stirred for 3 hours at 0° C., neutralized with 3N of hydrochloric acid and concentrated in a vacuum. 50 ml of brine is added; extraction is performed three times, each time with 200 ml of methylene chloride; the organic extract is shaken twice, each time with 50 ml of brine; the product is dried with magnesium sulfate and concentrated by evaporation in a vacuum. After distillation of the residue at 0.6 Torr and 125° C., 23 g of the title compound is obtained in the form of a colorless liquid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])(=[O:8])[O:6][CH3:7].[CH2:15]([Li])[CH2:16][CH2:17][CH3:18].Br[CH2:21]C#CCC.Cl>O1CCCC1.CCCCCC>[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:14])[C:11]([CH3:21])([CH3:12])[CH2:13][C:15]#[C:16][CH2:17][CH3:18])(=[O:8])[O:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
31.5 g
Type
reactant
Smiles
COP(OC)(=O)CC(C(C)C)=O
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
74 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
BrCC#CCC
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the product is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in drops at 24° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 3 hours at 0° C.
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
ADDITION
Type
ADDITION
Details
50 ml of brine is added
EXTRACTION
Type
EXTRACTION
Details
extraction
EXTRACTION
Type
EXTRACTION
Details
the organic extract
STIRRING
Type
STIRRING
Details
is shaken twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product is dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
DISTILLATION
Type
DISTILLATION
Details
After distillation of the residue at 0.6 Torr and 125° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COP(OC)(=O)CC(C(CC#CCC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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